5-(3-chloro-4-methoxyphenyl)-1-(3-methylbenzyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione
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Description
5-(3-chloro-4-methoxyphenyl)-1-(3-methylbenzyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione is a useful research compound. Its molecular formula is C19H17ClN4O3 and its molecular weight is 384.82. The purity is usually 95%.
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Scientific Research Applications
Molecular Interactions and Synthesis
Research on triazole derivatives often focuses on their molecular interactions and synthesis. For example, Ahmed et al. (2020) investigated the π-hole tetrel bonding interactions in ethyl 2-triazolyl-2-oxoacetate derivatives through Hirshfeld surface analysis, DFT calculations, and Bader's theory, highlighting the importance of such interactions in the self-assembly of molecules (Ahmed et al., 2020). Similarly, Vo et al. (2020) focused on the synthesis of 1,5-disubstituted 1,2,3-triazoles via a metal-free multi-component reaction, demonstrating the versatility of triazole compounds in chemical synthesis (Vo, 2020).
Antimicrobial Activities
Triazole derivatives have also been explored for their antimicrobial properties. Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and screened them for antimicrobial activities, finding some compounds with good or moderate activities against various microorganisms (Bektaş et al., 2007).
Potential in Medicinal Chemistry
The potential of triazole derivatives in medicinal chemistry is another area of interest. Jiang and Hansen (2011) prepared disubstituted 1,2,3-triazoles and evaluated them as inhibitors against caspase-3, identifying potent inhibitors with competitive inhibitory mechanisms (Jiang & Hansen, 2011). Additionally, Karayel (2021) conducted a detailed study on the tautomeric properties, conformations, and anti-cancer properties of benzimidazole derivatives bearing 1,2,4-triazole, highlighting their potential as EGFR inhibitors (Karayel, 2021).
Properties
IUPAC Name |
5-(3-chloro-4-methoxyphenyl)-3-[(3-methylphenyl)methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O3/c1-11-4-3-5-12(8-11)10-23-17-16(21-22-23)18(25)24(19(17)26)13-6-7-15(27-2)14(20)9-13/h3-9,16-17H,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFJDGUDIWWKEU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)OC)Cl)N=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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